Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design by enhancing binding affinity and selectivity for biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common approach is to start with a suitable spirocyclic precursor and introduce the tert-butyl ester and aminomethyl groups through a series of chemical reactions. The reaction conditions often involve the use of protecting groups, such as Boc (tert-butoxycarbonyl), to protect the amine functionality during the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reactions, and minimizing the number of purification steps. The choice of solvents and reagents is also crucial to ensure the safety and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia-azaspiro moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the aminomethyl group can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for high-affinity binding to enzymes or receptors, potentially inhibiting their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the target, while the thia-azaspiro moiety provides additional binding interactions . The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic core but with a hydroxy group instead of an aminomethyl group.
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: This compound features a diazaspiro core, differing in the position and nature of the nitrogen atoms.
Tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate: This compound has a similar structure but lacks the sulfur atom in the spirocyclic core.
Uniqueness
Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of both sulfur and nitrogen atoms in the spirocyclic core, which can provide distinct chemical and biological properties. The combination of these heteroatoms can enhance the compound’s reactivity and binding interactions, making it a valuable scaffold for drug discovery and other scientific research applications .
Properties
Molecular Formula |
C12H22N2O2S |
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Molecular Weight |
258.38 g/mol |
IUPAC Name |
tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2S/c1-11(2,3)16-10(15)14-7-12(8-14)9(6-13)4-5-17-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
FESIDJZUOJCDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)CN |
Origin of Product |
United States |
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